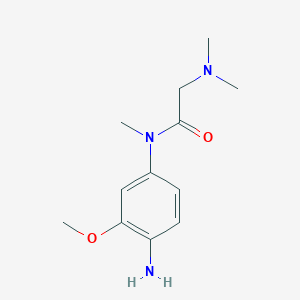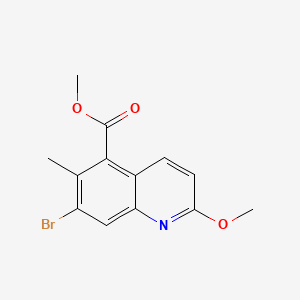![molecular formula C48H96N6O3 B12525368 N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine CAS No. 769136-49-4](/img/structure/B12525368.png)
N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of N2,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine makes it a valuable compound for research and industrial applications.
Méthodes De Préparation
The synthesis of N2,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with the corresponding amine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms with the desired amine groups. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include palladium catalysts, which facilitate the Suzuki–Miyaura coupling reaction in water . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine has several scientific research applications. It is used as a ligand for stabilizing palladium nanoparticles, which are efficient catalysts for the Suzuki–Miyaura coupling reaction .
Mécanisme D'action
The mechanism of action of N2,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine involves its ability to act as a ligand and stabilize metal nanoparticles. This stabilization is crucial for catalytic reactions, such as the Suzuki–Miyaura coupling reaction, where the compound facilitates the reduction of palladium (II) to palladium (0), enabling efficient catalysis .
Comparaison Avec Des Composés Similaires
N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine can be compared with other 1,3,5-triazine derivatives, such as hexamethylmelamine and 2-amino-4-morpholino-1,3,5-triazine. These compounds also exhibit significant biological properties, including antitumor activity . the unique structure of N2,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine, with its long alkyl chains, provides distinct advantages in terms of solubility and stabilization of metal nanoparticles.
Propriétés
Numéro CAS |
769136-49-4 |
|---|---|
Formule moléculaire |
C48H96N6O3 |
Poids moléculaire |
805.3 g/mol |
Nom IUPAC |
2-N,4-N,6-N-tris(3-dodecoxypropyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C48H96N6O3/c1-4-7-10-13-16-19-22-25-28-31-40-55-43-34-37-49-46-52-47(50-38-35-44-56-41-32-29-26-23-20-17-14-11-8-5-2)54-48(53-46)51-39-36-45-57-42-33-30-27-24-21-18-15-12-9-6-3/h4-45H2,1-3H3,(H3,49,50,51,52,53,54) |
Clé InChI |
FJZBPYLNNPNQSE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCCCNC1=NC(=NC(=N1)NCCCOCCCCCCCCCCCC)NCCCOCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



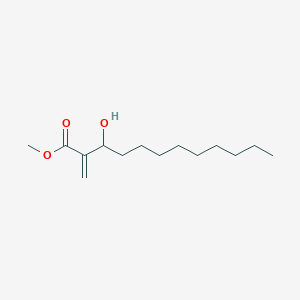
![Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)-](/img/structure/B12525294.png)
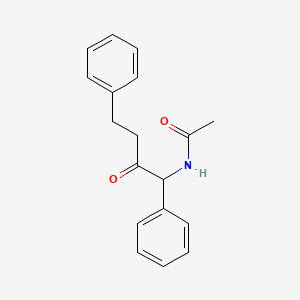
![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine](/img/structure/B12525302.png)
![2-[2-(5-Methylpyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12525304.png)
![3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol](/img/structure/B12525313.png)
![1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B12525320.png)
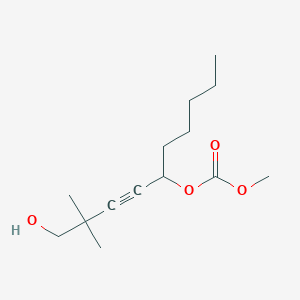
![1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)-](/img/structure/B12525335.png)
![10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12525339.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12525346.png)
